molecular formula C14H14ClN3O2S B2936562 6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797637-26-3

6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B2936562
CAS RN: 1797637-26-3
M. Wt: 323.8
InChI Key: BIQPEWLSFSXXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound that has gained attention due to its potential applications in scientific research. It is a pyridopyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

Crystal Structure Analysis and Interaction Patterns

Research has elucidated the crystal structures of pyrimidine derivatives, demonstrating significant interactions like hydrogen bonding. For example, a study on aminopyrimidine sulfonate/carboxylate interactions revealed the formation of hydrogen-bonded bimolecular ring motifs, showcasing the role of sulfonate groups in mimicking carboxylate anions' mode of association (Balasubramani, Muthiah, & Lynch, 2007). This insight is crucial for understanding the structural basis of the compound's interactions and potential applications in designing molecules with specific binding properties.

Antimicrobial Activities

Several studies have focused on synthesizing new tricyclic compounds, including derivatives of the 6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure, to evaluate their antimicrobial properties. Mittal, Sarode, and Vidyasagar (2011) synthesized substituted tricyclic compounds that exhibited significant antibacterial and antifungal activities (Mittal, Sarode & Vidyasagar, 2011). These findings highlight the potential of such compounds in developing new antimicrobial agents.

Antifungal and Antiviral Applications

Research into the synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives, including those containing sulfonamido moieties, has shown remarkable antifungal activity. El-Gaby, Gaber, Atalla, and Abd Al-Wahab (2002) demonstrated that these compounds, synthesized from N4-chloroacetylsulfanilamides, exhibited significant antifungal activity, suggesting their potential use in treating fungal infections (El-Gaby, Gaber, Atalla & Abd Al-Wahab, 2002).

Corrosion Inhibition

Pyrimidine derivatives have been investigated for their corrosion inhibition properties. Soltani et al. (2015) explored the inhibition of mild steel corrosion in acidic environments by pyrimidine-2-thione derivatives, demonstrating their effectiveness in protecting against corrosion through adsorption on the metal surface (Soltani, Behpour, Oguzie, Mahluji & Ghasemzadeh, 2015). This application is particularly relevant in industries where metal preservation is critical.

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives are crucial for understanding their chemical properties and potential applications. A study by Ajani et al. (2019) focused on the synthesis of novel pyrazole- and pyrimidine-based dihydropyrimidine-2(1H)-thione derivatives, highlighting their potential application in AIDS chemotherapy and as pharmacological agents (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku & Owoeye, 2019).

properties

IUPAC Name

6-(3-chloro-2-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-10-12(15)3-2-4-14(10)21(19,20)18-6-5-13-11(8-18)7-16-9-17-13/h2-4,7,9H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQPEWLSFSXXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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